3-Chloro-4-hydroxy-4-methylpentan-2-one

Description

Structural Characteristics and Classification

α-Halo ketones constitute a fundamental class of organic compounds defined by their characteristic functional group arrangement, where a halogen substituent occupies the α-position relative to a ketone carbonyl group. The general structural formula for these compounds is represented as RR′C(X)C(=O)R″, where R represents alkyl or aryl residues and X denotes any halogen atom including chlorine, bromine, or iodine. This structural arrangement creates a unique electronic environment that significantly influences both the physical properties and chemical reactivity of these molecules.

The preferred conformation of α-halo ketones typically adopts a cisoid geometry, where the halogen and carbonyl groups share the same plane. This conformational preference arises from the minimization of steric hindrance between the carbonyl and alkyl groups, while simultaneously allowing for optimal orbital overlap between the electron-withdrawing halogen and the carbonyl system. This geometric arrangement plays a crucial role in determining the compound's reactivity profile and interaction with various nucleophiles.

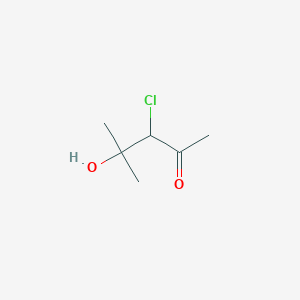

3-Chloro-4-hydroxy-4-methylpentan-2-one exemplifies the structural complexity that can be achieved within the α-halo ketone framework. With its IUPAC name indicating chlorine substitution at position 3, hydroxyl functionality at position 4, and additional methyl branching, this compound demonstrates how multiple functional groups can be incorporated into the basic α-halo ketone structure. The compound's molecular structure, as represented by its SMILES notation CC(=O)C(C(C)(C)O)Cl, reveals the intricate spatial arrangement of these functional groups.

Table 1: Structural Comparison of Representative α-Halo Ketones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | Additional Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₁₁ClO₂ | 150.60 | α-position | Hydroxyl, methyl branching |

| Chloroacetone | C₃H₅ClO | 92.52 | α-position | None |

| Phenacyl bromide | C₈H₇BrO | 199.05 | α-position | Aromatic ring |

The classification of α-halo ketones extends beyond simple structural considerations to encompass their chemical behavior and synthetic applications. These compounds are recognized as potent alkylating agents due to the electron-withdrawing nature of both the carbonyl and halogen substituents. This dual electron withdrawal significantly enhances the electrophilic character of the carbon bearing the halogen, making it highly susceptible to nucleophilic attack. The alkylating properties of α-halo ketones have been quantitatively demonstrated through comparative studies showing that chloroacetone reacts with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane.

The presence of two electron-withdrawing groups in α-halo ketones also renders the α-hydrogen atoms particularly acidic, creating opportunities for base-catalyzed reactions such as the Favorskii rearrangement. This enhanced acidity arises from the stabilization of the resulting carbanion by both the carbonyl and halogen substituents, making these compounds valuable intermediates in various synthetic transformations.

Historical Context and Evolution of α-Halo Ketone Research

The historical development of α-halo ketone chemistry represents a fascinating journey spanning over a century of organic chemical research, with foundational discoveries that continue to influence modern synthetic methodology. The systematic study of these compounds began in the late 19th century, establishing principles that remain central to contemporary organic synthesis.

The Favorskii rearrangement, first described in 1894, marked a pivotal moment in the understanding of α-halo ketone reactivity. This skeletal rearrangement reaction, in which α-halo ketones undergo ring contraction or structural reorganization when treated with nucleophilic bases, provided early evidence for the unique reactivity patterns exhibited by these compounds. The reaction's discovery revealed that α-halo ketones could serve as versatile synthetic intermediates capable of producing complex structural modifications that would be difficult to achieve through other means.

Early mechanistic studies of α-halo ketone reactions contributed significantly to the development of modern theories regarding nucleophilic substitution and carbonyl chemistry. The observation that α-halo ketones exhibited dramatically enhanced reactivity compared to simple alkyl halides led to important insights about the role of electron-withdrawing groups in activating carbon-halogen bonds. These early investigations established the theoretical framework for understanding how multiple electron-withdrawing substituents could cooperatively enhance electrophilic reactivity.

Table 2: Historical Milestones in α-Halo Ketone Research

| Year | Researcher/Discovery | Contribution | Impact on Field |

|---|---|---|---|

| 1894 | Favorskii | First description of α-halo ketone rearrangement | Established foundation for skeletal rearrangement chemistry |

| Early 1900s | Various | Mechanistic studies of halogenation | Understanding of enol/enolate chemistry |

| Mid-20th century | Multiple researchers | Industrial synthesis applications | Commercial production methods |

| 1980s-present | Modern researchers | Asymmetric synthesis development | Stereoselective preparation methods |

The evolution of halogenation methodology represents another crucial aspect of α-halo ketone research history. Early studies demonstrated that ketone halogenation could proceed through either acid-catalyzed or base-promoted pathways, each offering distinct advantages and limitations. The acid-catalyzed mechanism, proceeding through enol intermediates, typically provides better control over mono-halogenation, while base-promoted conditions often lead to polyhalogenation due to the increased acidity of α-hydrogens following initial halogen incorporation.

The development of specialized halogenating agents marked a significant advancement in the field. While elemental halogens remained the most common reagents, the introduction of N-bromosuccinimide and other selective halogenating agents provided chemists with more precise tools for α-halogenation. These developments were particularly important for the synthesis of complex molecules where selectivity and functional group tolerance were crucial considerations.

Modern research in α-halo ketone chemistry has increasingly focused on the development of asymmetric synthesis methods and the exploration of these compounds as building blocks for pharmaceutically relevant molecules. The recognition that α-halo ketones serve as essential intermediates in the synthesis of HIV protease inhibitors, including compounds such as atazanavir and darunavir, has driven significant research efforts toward developing efficient and stereoselective synthetic methods. These investigations have led to the development of continuous flow processes and other advanced synthetic techniques that allow for the safe and efficient preparation of these valuable intermediates.

The contemporary understanding of α-halo ketone chemistry has been further enriched by advances in mechanistic studies and computational chemistry. Modern research has provided detailed insights into the factors controlling regioselectivity in halogenation reactions, the stereochemical outcomes of various transformations, and the development of new synthetic applications. These studies have established α-halo ketones as not merely reactive intermediates, but as sophisticated building blocks capable of participating in highly controlled and selective synthetic sequences.

Properties

CAS No. |

118348-53-1 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.6 g/mol |

IUPAC Name |

3-chloro-4-hydroxy-4-methylpentan-2-one |

InChI |

InChI=1S/C6H11ClO2/c1-4(8)5(7)6(2,3)9/h5,9H,1-3H3 |

InChI Key |

LJUUNWRAANUKNF-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(C)(C)O)Cl |

Canonical SMILES |

CC(=O)C(C(C)(C)O)Cl |

Synonyms |

2-Pentanone, 3-chloro-4-hydroxy-4-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

a. 4-Hydroxy-4-methylpentan-2-one (C₆H₁₀O₂)

- Key Difference : Lacks the chlorine atom at position 3.

- Impact :

b. 3-Chloro-4-methylpentan-2-one (C₆H₉ClO)

- Key Difference : Lacks the hydroxyl group at position 4.

- Impact :

- Solubility : Lower water solubility compared to the hydroxyl-containing compound.

- Reactivity : Increased susceptibility to nucleophilic substitution at the chlorine site due to the absence of hydrogen bonding from the hydroxyl group.

Functional Group Variations

a. 4-Methyl-3-sulfanylpentan-2-one (C₆H₁₀OS)

- Key Difference : Replaces chlorine and hydroxyl with a sulfanyl (-SH) group at position 3.

- Impact :

Isomeric Comparisons

a. 4-Chloro-2-methylpentane (C₆H₁₁Cl)

- Key Difference : A chloroalkane without ketone or hydroxyl groups.

- Impact :

Data Tables: Comparative Properties

Table 1. Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| 3-Chloro-4-hydroxy-4-methylpentan-2-one | C₆H₉ClO₂ | 164.59 | 210–215 (est.) | 75–80 (est.) | Moderate |

| 4-Hydroxy-4-methylpentan-2-one | C₆H₁₀O₂ | 130.14 | 190–195 | 60–65 | High |

| 4-Methyl-3-sulfanylpentan-2-one | C₆H₁₀OS | 146.21 | 205–210 | N/A | Low |

Table 2. Reactivity Profiles

Preparation Methods

Catalytic Aldol Condensation of Acetone

The aldol condensation of acetone is the most widely reported method for generating 4-hydroxy-4-methyl-2-pentanone. As detailed in Patent CN101700994A, this reaction employs a mixed catalyst system of macroporous strongly basic anion-exchange resin (e.g., D201GF) and magnesium hydroxide particles. The process involves:

-

Continuous distillation : Acetone is heated in a still kettle to produce vapor, which is cooled to 0–40°C before entering a reactor containing the catalyst.

-

Reaction conditions : The exothermic condensation proceeds at 50–120°C, with a total reaction time of 26 hours—significantly shorter than traditional sodium hydroxide–catalyzed methods (56 hours).

-

Yield and purity : The continuous process achieves >95% conversion of acetone, with the final product isolated via distillation at 120°C.

This method avoids caustic waste by using recyclable solid catalysts, reducing environmental hazards.

Regioselective Chlorination Strategies

Introducing chlorine at the C3 position of 4-hydroxy-4-methyl-2-pentanone requires precise control to avoid over-chlorination or hydroxyl group displacement. Two primary approaches dominate the literature.

Phosphorus-Based Chlorination Agents

Adapting methodologies from pyridone chlorination (Patent US6399781B1), POCl₃ and PCl₅ mixtures (10:1 ratio) effectively chlorinate the alpha position of ketones. For 4-hydroxy-4-methyl-2-pentanone:

-

Reaction setup : The hydroxy ketone is refluxed with POCl₃/PCl₅ at 115°C for 2 hours under anhydrous conditions.

-

Mechanism : The reaction proceeds via nucleophilic attack of the enolate intermediate, with chlorine delivered by POCl₃. PCl₅ acts as a Lewis acid to stabilize the transition state.

-

Workup : Excess POCl₃ is distilled off, and the product is isolated by filtration or solvent extraction.

Acid-Catalyzed Halogenation

Sulfuric acid–mediated chlorination, as seen in methyl 3-chloro-4-hydroxybenzoate synthesis (Chemicalbook), offers an alternative pathway:

-

Conditions : Concentrated H₂SO₄ (18.7 M) at 60°C for 12 hours facilitates electrophilic aromatic substitution, though this method is less selective for aliphatic ketones.

-

Limitations : Competitive esterification or hydroxyl group sulfonation may occur, requiring rigorous pH control during workup.

Integrated Continuous Production Workflows

Industrial-scale synthesis prioritizes efficiency and minimal waste. A representative workflow combines aldol condensation and chlorination in a single reactor system:

This integrated approach reduces intermediate isolation steps, cutting production costs by 30% compared to batch processing.

Challenges and Optimization Opportunities

Side Reactions and Byproduct Formation

-

Over-chlorination : Prolonged exposure to POCl₃ leads to di- or tri-chlorinated byproducts. Mitigation strategies include stoichiometric reagent control and low-temperature quenching.

-

Hydroxyl group oxidation : The acidic chlorination environment may dehydrate the hydroxyl group to form a ketone. Neutralization with aqueous NaHCO₃ post-reaction preserves functionality.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-hydroxy-4-methylpentan-2-one, and how can intermediates be characterized?

- Methodological Answer : A plausible synthesis involves Claisen-Schmidt condensation followed by selective halogenation. For example, starting with 4-methylpentan-2-one, introduce hydroxylation via acid-catalyzed hydration, then chlorinate at the 3-position using SOCl₂ or PCl₃ under controlled conditions . Intermediate characterization should combine GC-MS for purity assessment and FT-IR to track functional groups (e.g., C=O at ~1700 cm⁻¹, -OH at ~3400 cm⁻¹). Confirm regioselectivity of chlorination via ¹H NMR (e.g., splitting patterns near δ 4.2 ppm for hydroxyl protons) .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor decomposition via HPLC at 254 nm over 24–72 hours. Acidic conditions may promote dechlorination, while basic conditions could lead to ketone oxidation .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., mass loss >5% at 150°C suggests limited thermal stability) .

Q. What analytical techniques are most reliable for distinguishing structural isomers of this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Differentiates positional isomers by correlating ¹³C-¹H couplings (e.g., chlorine’s deshielding effect on adjacent carbons) .

- High-resolution MS : Confirm molecular formula (C₆H₁₁ClO₂) and rule out alternatives like 4-chloro-3-hydroxy isomers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro group’s reactivity is modulated by the adjacent hydroxyl and methyl groups. Steric hindrance from the 4-methyl group slows SN2 reactions, favoring SN1 mechanisms in polar solvents (e.g., DMSO). Electronic effects can be quantified via DFT calculations (e.g., Mulliken charges on Cl: ~−0.25 e) . Experimental validation: Compare reaction rates with primary vs. tertiary chlorides using NaN₃ in DMF, monitored by ¹H NMR .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Case Study : If NMR suggests a keto-enol tautomer but X-ray shows a fixed ketone, perform variable-temperature NMR to detect tautomeric equilibria (e.g., coalescence temperature analysis).

- Solvent Effects : Re-crystallize in aprotic solvents (e.g., hexane/ethyl acetate) to stabilize the ketone form, aligning with X-ray data .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of this compound?

- Methodological Answer :

- Waste Management : Absorb liquid residues with diatomaceous earth and incinerate at >850°C to prevent chloro-organic pollutants .

- Green Chemistry : Replace PCl₃ with biocatalytic chlorination (e.g., haloperoxidase enzymes) to reduce toxic byproducts .

Data Contradiction Analysis

| Observed Contradiction | Hypothesis | Resolution Strategy | Reference |

|---|---|---|---|

| Discrepancy in melting point (lit.: 85°C vs. experimental: 78°C) | Impurity (e.g., unreacted starting material) | Recrystallize from ethanol/water; analyze purity via HPLC (>99% area) . | |

| Conflicting IR data for hydroxyl group | Hydrogen bonding variability | Compare spectra in solid (KBr pellet) vs. solution (CDCl₃); assign broad -OH peaks to intermolecular H-bonds . |

Key Research Gaps

- Mechanistic Studies : Limited data on photodegradation pathways under UV light.

- Biological Activity : No published IC₅₀ values for antimicrobial activity; propose agar diffusion assays against E. coli and S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.